2-Chloro-1-methoxypropane (CAS 5390-71-6), also known as 1-methoxy-2-chloropropane, is a bifunctional aliphatic haloether characterized by a secondary chloride and a terminal methoxy group. With a molecular weight of 108.57 g/mol and a density of 0.9946 g/cm³, it exists as a volatile, colorless liquid at standard conditions with a boiling point of approximately 123 °C. In industrial procurement, this compound is primarily sourced as a highly atom-economical alkylating agent designed for the specific introduction of the 1-methoxypropan-2-yl moiety. Its moderate lipophilicity (XLogP3 ~1.1) and defined polar surface area (9.2 Ų) ensure predictable solubility and reactivity profiles in standard organic solvents [1]. It serves as the definitive precursor for the large-scale manufacturing of chloroacetamide herbicides, most notably racemic metolachlor, where its secondary carbon undergoes critical nucleophilic substitution with substituted anilines[2].
Generic substitution of 2-chloro-1-methoxypropane with its isomers or alternative leaving groups severely compromises both product integrity and process economics. Substituting with the primary chloride isomer, 1-chloro-2-methoxypropane, fundamentally alters the regiochemistry of the nucleophilic attack, yielding an N-(2-methoxypropyl) derivative rather than the required N-(1-methoxypropan-2-yl) architecture, which renders downstream agrochemical ingredients biologically inactive [1]. Furthermore, while sulfonate esters like 1-methoxypropan-2-yl methanesulfonate offer higher reactivity for specialized SN2 inversions, they are significantly more expensive, possess lower atom economy, and are highly prone to elimination side reactions under basic conditions [2]. Consequently, for scalable, regioselective N-alkylation, the specific secondary chloride of 2-chloro-1-methoxypropane provides the optimal and non-substitutable balance of thermal stability, cost-efficiency, and precise structural connectivity.
The structural distinction between 2-chloro-1-methoxypropane and its primary isomer, 1-chloro-2-methoxypropane, dictates the biological efficacy of the final product. Nucleophilic substitution of 2-chloro-1-methoxypropane by 2-ethyl-6-methylaniline yields the correct N-(1-methoxypropan-2-yl) intermediate required for active chloroacetamide herbicides. In contrast, use of 1-chloro-2-methoxypropane directs the amine to the primary carbon, resulting in an inactive N-(2-methoxypropyl) regioisomer. The secondary chloride ensures exact backbone connectivity [1].
| Evidence Dimension | Regiochemical outcome of N-alkylation |
| Target Compound Data | Yields N-(1-methoxypropan-2-yl) derivative (biologically active precursor) |
| Comparator Or Baseline | 1-Chloro-2-methoxypropane (Yields N-(2-methoxypropyl) derivative, biologically inactive) |
| Quantified Difference | Absolute shift in regioselectivity determining end-product viability |
| Conditions | Nucleophilic substitution with substituted anilines |
Procuring the exact isomer is mandatory, as the primary chloride isomer produces a structurally incorrect and biologically inactive downstream product.
For industrial-scale N-alkylation, atom economy is a critical procurement metric. 2-Chloro-1-methoxypropane has a molecular weight of 108.57 g/mol, whereas 1-methoxypropan-2-yl methanesulfonate (the mesylate analog) has a molecular weight of 168.21 g/mol. The chloride leaving group provides a significantly higher atom economy for the transfer of the 73 Da 1-methoxypropan-2-yl moiety. Furthermore, the mesylate is prone to forming 2-chloro-1-methoxypropane as a byproduct if chloride ions are present, and suffers from competitive elimination side reactions under basic conditions, which the more stable secondary chloride mitigates during high-temperature industrial coupling[1].
| Evidence Dimension | Leaving group molecular weight and atom economy |
| Target Compound Data | MW 108.57 g/mol (Chloride leaving group = 35.5 Da) |
| Comparator Or Baseline | 1-Methoxypropan-2-yl methanesulfonate (MW 168.21 g/mol, Mesylate leaving group = 95.1 Da) |
| Quantified Difference | 55% lower reagent mass required per mole of alkylation |
| Conditions | Industrial-scale stoichiometric N-alkylation |
The chloride compound significantly reduces raw material mass requirements and avoids the elimination side-reactions common with mesylates, lowering overall production costs.
2-Chloro-1-methoxypropane exists as a stable liquid with a boiling point of ~123 °C and a density of 0.9946 g/cm³, allowing for standard liquid-handling protocols in chemical manufacturing. Unlike higher-halogenated analogs (e.g., bromides) which can degrade or darken upon prolonged storage, or sulfonate esters which are sensitive to moisture and solvolysis, 2-chloro-1-methoxypropane exhibits excellent shelf stability. Its boiling point is sufficiently high to permit elevated reaction temperatures necessary to drive the substitution of the sterically hindered secondary chloride, without requiring high-pressure reactor conditions.
| Evidence Dimension | Thermal processability and handling |
| Target Compound Data | Stable liquid, BP ~123 °C, minimal moisture sensitivity |
| Comparator Or Baseline | Sulfonate esters (moisture sensitive, prone to hydrolysis) / Bromides (light/heat sensitive) |
| Quantified Difference | Extended shelf-life and compatibility with atmospheric high-temperature reflux |
| Conditions | Bulk storage and atmospheric pressure reactor conditions |
Its robust thermal and hydrolytic stability simplifies bulk storage and allows for aggressive heating during sterically demanding alkylation reactions.
2-Chloro-1-methoxypropane is the definitive industrial precursor for manufacturing metolachlor. Its secondary chloride undergoes nucleophilic substitution with 2-ethyl-6-methylaniline, providing the exact N-(1-methoxypropan-2-yl) group required for herbicidal activity, making it indispensable for agrochemical procurement [1].
In pharmaceutical process chemistry, it serves as a reliable alkylating agent to introduce a 1-methoxypropan-2-yl moiety into active pharmaceutical ingredients, offering better atom economy and scalability than corresponding mesylates or bromides [2].
While enantiopure mesylates are used for asymmetric synthesis, racemic 2-chloro-1-methoxypropane is the standard baseline material for developing and benchmarking racemic mixtures of agrochemicals prior to chiral resolution studies, ensuring baseline process viability .